molecular formula C5H14O4Si B1583163 Trimethoxy(methoxymethyl)silane CAS No. 22859-36-5

Trimethoxy(methoxymethyl)silane

Cat. No.: B1583163
CAS No.: 22859-36-5
M. Wt: 166.25 g/mol
InChI Key: IBMUMCCOQRVIMN-UHFFFAOYSA-N
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Description

Classification and Reactivity Paradigms of Organotrialkoxysilanes

Organotrialkoxysilanes are generally classified based on the nature of the organic functional group attached to the silicon atom. This functional group dictates the silane's reactivity and its interaction with organic polymers. Common functional groups include amino, epoxy, vinyl, and methacryloxy groups. zmsilane.com The reactivity of organotrialkoxysilanes is primarily governed by the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986), ethoxy) in the presence of water. This hydrolysis reaction forms reactive silanol (B1196071) groups (Si-OH). researchgate.net These silanols can then condense with hydroxyl groups on an inorganic substrate, forming stable Si-O-substrate bonds. They can also self-condense to form a cross-linked siloxane network (Si-O-Si). researchgate.net The rate of hydrolysis and condensation is influenced by factors such as pH, catalyst, temperature, and the specific alkoxy groups present. wacker.commdpi.com For instance, methoxy silanes hydrolyze more rapidly than ethoxy silanes. shinetsusilicone-global.com

Specific Focus: Trimethoxy(methoxymethyl)silane as a Multifunctional Silane (B1218182) Precursor

This compound, with the chemical formula C5H14O4Si, is a specific and noteworthy organotrialkoxysilane. sigmaaldrich.com Its structure features a methoxymethyl group and three methoxy groups attached to the central silicon atom. sigmaaldrich.com This unique combination of a non-hydrolyzable functional group and hydrolyzable methoxy groups makes it a versatile precursor in various chemical processes. The methoxy groups provide the reactive sites for hydrolysis and condensation, enabling it to function as a crosslinking agent and adhesion promoter. chemimpex.com

Overview of Key Research Areas Pertaining to Organotrialkoxysilanes

Current research on organotrialkoxysilanes is focused on several key areas, driven by the demand for advanced materials with tailored properties. One major area is the development of novel silane coupling agents for high-performance composites, aiming to improve interfacial adhesion and stress transfer between fillers and polymer matrices. shinetsusilicone-global.com Another significant research direction is the use of organotrialkoxysilanes in sol-gel processes to create hybrid organic-inorganic materials with unique optical, electrical, and mechanical properties. nih.govnih.gov Researchers are also exploring their application in surface modification to create superhydrophobic, anti-corrosive, and biocompatible surfaces. nih.govmdpi.com Furthermore, the synthesis of new organotrialkoxysilanes with complex organic functionalities is an active field of investigation, aiming to expand their range of applications in areas such as drug delivery and sensor technology. chinacouplingagents.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy(methoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMUMCCOQRVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177401
Record name Ether, methyl (trimethoxysilylmethyl)
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22859-36-5
Record name Trimethoxy(methoxymethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22859-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl (trimethoxysilylmethyl)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, methyl (trimethoxysilylmethyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Precursor Design for Trimethoxy Methoxymethyl Silane

General Synthetic Strategies for Organotrialkoxysilanes

The creation of organotrialkoxysilanes, which feature one silicon-carbon bond and three silicon-alkoxy bonds, relies on a few robust and versatile chemical transformations. These methods provide the foundational chemistry required to construct the core structure of molecules like trimethoxy(methoxymethyl)silane.

A primary and widely utilized method for synthesizing organotrialkoxysilanes is the alcoholysis of the corresponding organotrichlorosilane. This nucleophilic substitution reaction is both straightforward and efficient. In this process, an alcohol, such as methanol (B129727), reacts with the highly reactive silicon-chlorine bonds of an organotrichlorosilane to form the desired trialkoxysilane and hydrogen chloride (HCl) as a byproduct. wikipedia.org

A classic example of this strategy is the industrial preparation of methyltrimethoxysilane (B3422404) from methyltrichlorosilane (B1216827) and methanol. wikipedia.org The reaction proceeds as follows:

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl

This reaction is typically driven to completion by removing the HCl byproduct, often by performing the reaction in a distillation apparatus or by introducing a base to act as an HCl scavenger. wikipedia.orgnbinno.com The mechanism generally proceeds through a sequential nucleophilic attack (Sɴ2-type) of the alcohol on the silicon center, displacing the chloride leaving groups one by one. wikipedia.org This method's high yield and the use of readily available precursors make it a cornerstone in organosilane manufacturing.

Hydrosilylation is a powerful and versatile catalytic reaction that creates silicon-carbon (Si-C) bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne). numberanalytics.comwikipedia.org This method is particularly valuable for synthesizing organofunctional silanes where the organic group is more complex than a simple alkyl chain and needs to be installed with high selectivity. researchgate.net

The general reaction for an alkene is:

R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'

A key feature of most transition-metal-catalyzed hydrosilylations is their regioselectivity, typically following an anti-Markovnikov addition pattern. wikipedia.org This means the silicon atom attaches to the terminal, or less substituted, carbon atom of the double bond. wikipedia.org To synthesize a trialkoxysilane using this method, a trialkoxysilane containing a Si-H bond, such as trimethoxysilane (B1233946) (HSi(OCH₃)₃), is reacted with a functionalized alkene. wikipedia.org This approach is fundamental for incorporating specific organic functionalities into the silane (B1218182) structure. mdpi.com

Precursor Design Principles for Incorporating the Methoxymethyl Functional Group

To synthesize this compound, [CH₃OCH₂Si(OCH₃)₃], the primary challenge lies in the selective formation of the silicon-methoxymethyl (Si-CH₂OCH₃) bond. The design of the precursor containing the methoxymethyl moiety is critical and must be compatible with the chosen synthetic strategy.

Two principal pathways can be envisioned based on the general strategies discussed:

Grignard-type Reaction: This approach involves the reaction of a methoxymethyl metallic reagent with a suitable halosilane precursor. The key precursor would be methoxymethylmagnesium chloride (CH₃OCH₂MgCl), a Grignard reagent, prepared from methoxymethyl chloride. This nucleophilic reagent would then be reacted with a silicon electrophile like tetrachlorosilane (B154696) (SiCl₄) or chlorotrimethoxysilane (ClSi(OCH₃)₃). The subsequent reaction with methanol would ensure all remaining Si-Cl bonds are converted to Si-OCH₃ groups.

Hydrosilylation Reaction: This pathway requires a precursor that contains both the methoxymethyl group and a reactive unsaturated bond, typically a vinyl group. The ideal precursor would be methyl vinyl ether (CH₃OCH=CH₂). The hydrosilylation of methyl vinyl ether with trimethoxysilane (HSi(OCH₃)₃) in the presence of a suitable catalyst would yield the target molecule. The anti-Markovnikov addition would ensure the silicon atom bonds to the terminal carbon, leading to the desired methoxymethyl linkage to the silicon atom.

The choice between these methods depends on factors like precursor availability, cost, and the desired reaction conditions and selectivity.

Influence of Catalytic Systems on Synthesis Efficiency and Selectivity

Catalysts are pivotal in organosilane synthesis, profoundly influencing reaction rates, yields, and the selectivity of the desired product. zmsilane.com The choice of catalyst is tailored to the specific reaction type.

For alcoholysis reactions , while they can proceed without a catalyst, the reaction rate and efficiency can be managed by controlling temperature and effectively removing the HCl byproduct. wikipedia.org

In hydrosilylation , the catalyst is indispensable. Transition metal complexes are the most common and effective catalysts. researchgate.netbohrium.com The efficiency and selectivity of the C-Si bond formation are directly tied to the catalytic system employed.

Key catalytic systems include:

Platinum-based Catalysts : These are the most widely used catalysts in both laboratory and industrial settings. researchgate.netzmsilane.com

Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective hydrosilylation catalysts. mdpi.comresearchgate.net

Karstedt's Catalyst : A platinum(0)-divinyltetramethyldisiloxane complex known for its high activity at low concentrations and temperatures. mdpi.comresearchgate.net

Rhodium Complexes : These are also effective, particularly for specific substrates, and can sometimes offer different selectivity compared to platinum catalysts. researchgate.net

Other Metal Catalysts : Iron, cobalt, and other transition metals have been explored as more earth-abundant and cost-effective alternatives, though they may require different reaction conditions. bohrium.com

The catalyst not only accelerates the reaction but also dictates the regioselectivity. For instance, the prevalence of anti-Markovnikov addition in platinum-catalyzed hydrosilylation is a direct consequence of the reaction mechanism, often described by the Chalk-Harrod mechanism. wikipedia.orgbohrium.com This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the final product. wikipedia.org Fine-tuning the catalyst's ligand environment can further enhance selectivity and prevent side reactions, such as alkene isomerization. researchgate.net

Interactive Data Tables

Table 1: Comparison of Common Hydrosilylation Catalyst Systems

CatalystChemical NameTypical FormKey Characteristics
Speier's Catalyst Hexachloroplatinic AcidSolution in IsopropanolHighly effective, pioneering catalyst, requires elevated temperatures. mdpi.comresearchgate.net
Karstedt's Catalyst Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complexSolution in Xylene or VinylsiloxanesVery high activity, soluble in organic media, effective at low temperatures. mdpi.comresearchgate.net
Rhodium Complexes e.g., Wilkinson's Catalyst (RhCl(PPh₃)₃)Crystalline SolidCan provide different selectivity, useful for specific substrates. researchgate.net
Iron/Cobalt Complexes e.g., Ru₃(CO)₁₂Crystalline SolidEarth-abundant metal alternative, may also catalyze side reactions. bohrium.com

Table 2: Precursor Design for this compound

Synthetic MethodMethoxymethyl PrecursorSilicon PrecursorKey Reaction Principle
Grignard Reaction Methoxymethylmagnesium chlorideChlorotrimethoxysilaneNucleophilic attack of the Grignard reagent on the electrophilic silicon center.
Hydrosilylation Methyl vinyl etherTrimethoxysilaneCatalytic addition of Si-H bond across the C=C double bond (anti-Markovnikov). wikipedia.org

Hydrolysis and Condensation of Trimethoxy Methoxymethyl Silane: Mechanistic and Kinetic Studies

Fundamental Hydrolysis Mechanisms of Trimethoxy(methoxymethyl)silane

The initial step in the transformation of this compound is hydrolysis, a reaction in which the methoxy (B1213986) groups are replaced by hydroxyl groups.

Nucleophilic Attack on Silicon and Subsequent Silanol (B1196071) Generation (SN2-Si Mechanism)

The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the silicon atom, commonly described by an SN2-Si (substitution nucleophilic bimolecular at silicon) mechanism. google.comwikipedia.org In this process, a water molecule acts as a nucleophile, attacking the electron-deficient silicon atom. This attack leads to the formation of a pentacoordinate transition state or intermediate. nih.gov Subsequently, a proton is transferred, and a methanol (B129727) molecule is eliminated, resulting in the formation of a silanol group (Si-OH). guidechem.comwacker.com This process can occur sequentially for each of the three methoxy groups, yielding partially or fully hydrolyzed silanol species. guidechem.com The initial hydrolysis of one methoxy group often increases the solubility of the silane (B1218182) molecule in the aqueous medium, facilitating further hydrolysis. dtic.mil

Parametric Influence on Hydrolysis Rates: pH, Water-to-Silane Molar Ratios, and Solvent Polarity

The rate of hydrolysis of this compound is not constant but is significantly influenced by several key parameters:

pH: The pH of the reaction medium has a dramatic effect on the hydrolysis rate. tandfonline.comtandfonline.comresearchgate.net Both acidic and basic conditions catalyze the hydrolysis reaction. dtic.milnjherun.com Generally, the hydrolysis rate is at its minimum at a neutral pH of around 7 and increases under both acidic (pH < 7) and basic (pH > 7) conditions. tandfonline.comnjherun.com Acid catalysis involves the protonation of a methoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

Water-to-Silane Molar Ratio: The concentration of water relative to the silane is a critical factor. unm.edu An adequate amount of water is necessary for the hydrolysis to proceed. The rate of hydrolysis can be influenced by the water-to-silane molar ratio, with different ratios potentially leading to variations in the structure of the resulting polysiloxane network. unm.edu Studies on other silanes have shown that the reaction order with respect to water can vary significantly depending on the specific conditions. nih.gov

Table 1: Influence of pH on Hydrolysis Time for a Silane Solution

pHHydrolysis Time (hours)
2< 1
4~1
6~9
8~9
10< 9
This table is illustrative, based on general findings for similar silanes, showing that hydrolysis is slowest at near-neutral pH and faster under acidic and basic conditions. tandfonline.com

Kinetics of Successive Hydrolysis Steps and Methoxy Group Reactivity

The three methoxy groups of this compound are hydrolyzed in a stepwise manner. The reactivity of the remaining methoxy groups can change after the first hydrolysis step. Under acidic conditions, the rate of successive hydrolysis steps for compounds like methyltrimethoxysilane (B3422404) tends to decrease with each step. wikipedia.org Conversely, under basic conditions, the hydrolysis rate often increases with each successive step. wikipedia.org The methoxy group is generally more reactive and hydrolyzes faster than larger alkoxy groups like ethoxy groups. shinetsusilicone-global.com

Condensation Reactions and Formation of Polysiloxane Networks

Following hydrolysis, the generated silanol groups are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the creation of larger molecules and eventually a cross-linked network.

Formation of Oligosiloxanes and Subsequent Polysiloxane Structures

The condensation process begins with the reaction between two silanol groups to form a disiloxane (B77578) and a molecule of water, or between a silanol group and a methoxy group to form a disiloxane and a molecule of methanol. nih.gov These initial reactions lead to the formation of dimers, trimers, and other low-molecular-weight linear or cyclic oligosiloxanes. gelest.comresearchgate.net As condensation continues, these oligomers grow in size and complexity, branching and cross-linking to form larger polysiloxane structures. wacker.com The extent and nature of this polymerization are influenced by the reaction conditions. gelest.com

Catalytic Effects (Acidic and Basic Conditions) on Condensation Kinetics and Pathways

Similar to hydrolysis, condensation reactions are also significantly influenced by pH. Both acidic and basic conditions catalyze the condensation process. nih.govunm.edu

Acidic Conditions: Under acidic conditions, the condensation mechanism typically involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol. Acid-catalyzed condensation with low water-to-silane ratios tends to produce more linear, weakly branched polymeric networks. unm.edu

Basic Conditions: In basic media, a silanol group is deprotonated to form a highly nucleophilic silanolate anion, which then attacks a neutral silanol. Base-catalyzed condensation, particularly with high water-to-silane ratios, generally leads to more highly branched, colloidal-like particles. unm.edu

The choice of catalyst, therefore, provides a powerful tool to control the kinetics of condensation and to tailor the final structure of the polysiloxane network, from linear chains to densely cross-linked three-dimensional structures. unm.eduresearchgate.net

Steric and Electronic Influences of the Methoxymethyl Substituent on Polymerization Dynamics

The methoxymethyl substituent attached to the silicon atom in this compound exerts significant steric and electronic effects that modulate the rates of hydrolysis and condensation. Generally, bulky substituents on the silicon atom can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. rsc.orgresearchgate.net This steric effect can also influence the subsequent condensation reactions, potentially leading to the formation of different polymer structures compared to less hindered silanes. osti.gov

Advanced Kinetic Investigations and Computational Modeling

To unravel the complex reaction network of this compound polymerization, researchers employ advanced analytical techniques and computational modeling.

In-Situ Spectroscopic Monitoring of Hydrolysis and Condensation Processes

The real-time monitoring of the hydrolysis and condensation of this compound is crucial for understanding its reaction kinetics. nih.gov Techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose. nih.govcsic.esdaneshyari.com

FT-IR spectroscopy allows for the tracking of changes in the concentrations of different functional groups over time. csic.esdaneshyari.com For instance, the disappearance of Si-OCH₃ bands and the appearance of Si-OH and Si-O-Si bands can be monitored to follow the progress of hydrolysis and condensation. csic.es

NMR spectroscopy, particularly ²⁹Si NMR, provides detailed information about the various silicon-containing species present in the reaction mixture, including monomers, dimers, and higher oligomers. nih.govuky.edu This allows for the quantitative analysis of the different stages of polymerization. nih.gov A study combining in-situ Raman, infrared, and NMR spectroscopy provided a rich set of kinetic information on the intermediate species of trimethoxysilane (B1233946) hydrolysis reactions, which was then used for kinetic modeling. nih.gov

Table 1: Spectroscopic Techniques for Monitoring Silane Polymerization

Spectroscopic Technique Information Obtained Reference
FT-IR Spectroscopy Changes in functional group concentrations (Si-OCH₃, Si-OH, Si-O-Si) csic.esdaneshyari.com
²⁹Si NMR Spectroscopy Identification and quantification of different silicon-containing species (monomers, oligomers) nih.govuky.edu

Kinetic Modeling of Polycondensation Reactions

Kinetic modeling plays a vital role in predicting and understanding the complex polycondensation of alkoxysilanes like this compound. mdpi.comrsc.org These models often account for the elementary reaction steps, including hydrolysis, alcohol-producing condensation, and water-producing condensation. rsc.org

Reactive molecular dynamics simulations have been employed to study the initial stages of alkoxysilane polycondensation, revealing mechanisms like monomer addition and cluster-cluster aggregation. rsc.org Such models can investigate the influence of various parameters, including the chemical structure of the precursor and the composition of the solution, on the reaction rates. rsc.org The steric bulk of substituents is a key factor that has been shown to impact reaction rates in these models. rsc.org

Role of Phase Separation in Sol-Gel Transition Kinetics

In many sol-gel processes involving alkoxysilanes, phase separation can occur concurrently with gelation. osti.govgelest.com This phenomenon, where the reacting system separates into a solid-rich phase and a solvent-rich phase, can significantly influence the kinetics of the sol-gel transition and the morphology of the final material. aps.orgresearchgate.net

The interplay between phase separation and gelation is complex. Phase separation can be driven by the changing solubility of the growing polymer network in the solvent mixture. gelest.com The timing of phase separation relative to the gel point can dictate the structure of the resulting gel, leading to either a particulate or a more continuous network. osti.gov For instance, if phase separation occurs before gelation, it can lead to the formation of macroporous materials. Conversely, if gelation precedes phase separation, a more homogeneous, nanoporous structure may result. Understanding and controlling this interplay is crucial for tailoring the properties of the final polysiloxane material. researchgate.net

Applications of Trimethoxy Methoxymethyl Silane in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials Development

The synergistic combination of organic and inorganic components at the molecular level gives rise to hybrid materials with properties that are often superior to those of the individual constituents. Trimethoxy(methoxymethyl)silane is instrumental in the synthesis of these materials, primarily through sol-gel processing and as a precursor for various silica-based structures.

Sol-Gel Processing for Hybrid Network Formation

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. In the context of hybrid materials, this compound, often referred to as methyltrimethoxysilane (B3422404) (MTMS), serves as a key precursor. nih.govresearchgate.net The process typically involves hydrolysis and condensation reactions. Under acidic or basic conditions, the methoxy (B1213986) groups (-OCH3) of the silane (B1218182) undergo hydrolysis to form silanol (B1196071) groups (Si-OH). wikipedia.org These silanols then condense with each other or with other hydrolyzed precursors to form a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. mdpi.comscispace.com

The presence of the methyl group (CH3) attached to the silicon atom in this compound introduces organic character into the inorganic network. This integration of organic and inorganic moieties at the nanoscale is fundamental to the formation of a hybrid network. The sol-gel process allows for the incorporation of other organic or inorganic precursors, enabling the fine-tuning of the final material's properties. For instance, co-condensing this compound with other organosilanes or metal alkoxides can lead to materials with a wide range of mechanical, thermal, and optical properties. mdpi.comnih.gov The reaction conditions, such as temperature and pH, play a crucial role in controlling the rates of hydrolysis and condensation, thereby influencing the final structure and properties of the hybrid network. mdpi.com

Precursor Role in Silica-Derived Materials (e.g., Aerogels, Ionogels)

This compound is a critical precursor in the synthesis of specialized silica-derived materials like aerogels. nih.govresearchgate.net Aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas. The use of this compound as a co-precursor, often in combination with other silicon alkoxides like tetramethyl orthosilicate (B98303) (TMOS), allows for the creation of aerogels with enhanced properties. researchgate.net

The methyl groups introduced by this compound impart hydrophobicity to the silica (B1680970) network, which is a desirable characteristic for many aerogel applications. nih.govrsc.org This intrinsic hydrophobicity can prevent the porous structure from collapsing due to moisture absorption. Research has shown that by varying the ratio of this compound to other precursors, properties such as density, surface area, and mechanical flexibility of the resulting aerogels can be precisely controlled. nih.govresearchgate.net For example, silica aerogels prepared with a 50:50 mixture of TMOS and MTMS have demonstrated high surface areas and significant moisture resistance. researchgate.net The resulting materials are often superhydrophobic and can be thermally stable up to several hundred degrees Celsius. nih.gov

Polymer Modification and Cross-linking in Silicone, Polyurethane, and Epoxy Resin Systems

This compound functions as an effective cross-linking agent and modifier in various polymer systems, including silicones, polyurethanes, and epoxy resins. nbinno.comchinacouplingagents.com Its ability to react with and form covalent bonds within the polymer matrix leads to significant improvements in the material's properties.

In silicone chemistry, this compound is a common cross-linker for room temperature vulcanized (RTV) silicone rubbers. made-in-china.comalibaba.comcfmats.com The hydrolysis and condensation of its methoxy groups contribute to the formation of a three-dimensional network, converting the liquid silicone polymer into a solid, elastic rubber. This cross-linking process enhances the mechanical strength, heat resistance, and moisture resistance of the final product. alibaba.com

Surface Engineering and Interfacial Phenomena

The ability to modify and control the properties of surfaces is crucial in many technological applications. This compound is widely employed in surface engineering to enhance adhesion, improve compatibility, and create surfaces with specific wetting characteristics.

Surface Functionalization for Enhanced Adhesion and Compatibility

This compound is utilized as a surface treatment agent for a variety of substrates, including glass, ceramics, and metals. nbinno.com The silane's methoxy groups hydrolyze to form reactive silanol groups, which can then condense with hydroxyl groups present on the surface of these inorganic materials. This reaction forms strong, covalent Si-O-Substrate bonds, effectively grafting the silane onto the surface.

This surface functionalization serves two primary purposes. Firstly, it can act as an adhesion promoter or coupling agent, bridging the interface between an inorganic substrate and an organic polymer matrix. chinacouplingagents.comshinetsusilicone-global.com The methyl group of the silane provides an organic-compatible interface, improving the wetting and bonding of adhesives, sealants, and coatings to the substrate. nbinno.comchinacouplingagents.com This is particularly important in the manufacturing of composite materials, where strong adhesion between the reinforcement (e.g., glass fibers) and the polymer matrix is essential for optimal mechanical performance. nbinno.com The use of silane coupling agents like this compound can significantly enhance the strength and durability of such composites. sigmaaldrich.com

Development of Hydrophobic and Water-Repellent Surface Coatings

The creation of hydrophobic and superhydrophobic surfaces is an area of intense research due to their wide range of potential applications, including self-cleaning surfaces, anti-icing coatings, and moisture-resistant electronics. This compound plays a key role in the development of such water-repellent coatings. innospk.com

The inherent hydrophobicity of the methyl group is a key factor. When this compound is applied to a surface, the methyl groups orient outwards, creating a low-energy surface that repels water. The formation of a nanostructured or hierarchical surface topography, often in combination with the chemical modification provided by the silane, can lead to superhydrophobicity, characterized by water contact angles exceeding 150 degrees. ariel.ac.ilnih.gov This "lotus effect" allows water droplets to roll off the surface, carrying away dirt and contaminants. nih.gov

Research has demonstrated various methods to create these superhydrophobic surfaces using this compound. These methods often involve creating a rough surface morphology, for example, through the deposition of nanoparticles, followed by a treatment with the silane to lower the surface energy. ariel.ac.ilnih.gov The combination of surface roughness and the hydrophobicity imparted by the silane is critical to achieving a self-cleaning state. ariel.ac.il

Chemical Modification of Cellulose (B213188) and Nanocellulose Substrates

The surface of cellulose and nanocellulose can be chemically modified using organofunctional trimethoxysilanes. This process involves the silanization of the cellulose surface, which can lead to a "hornified" and shrunken structure due to the condensation step required for covalent linkage. researchgate.net This modification is crucial for altering the surface properties of cellulose, such as its hydrophilicity.

The chemical functionalization of cellulose nanofibers with silane coupling agents like this compound has been shown to only slightly modify their width. For instance, treatment with 3-glycidyloxypropyl trimethoxy silane resulted in a minor increase in the average diameter of cellulose nanofibers. mdpi.com This indicates that the modification primarily affects the surface chemistry without significantly altering the bulk structure of the nanofibers.

The modification of cellulose microfibers with silanes like octyltriethoxysilane and (3-methacryloxypropyl)methyldimethoxysilane has been proven effective in changing the character of the cellulose to be less hydrophilic. nih.gov This increased hydrophobicity allows for better dispersion of the cellulose particles within a hydrophobic polymer matrix, such as poly(methyl methacrylate), leading to improved composite materials. nih.govresearchgate.net

ParameterObservationSource
Cellulose Nanofiber Diameter Increased from 38 nm to 52 nm after treatment with 3-glycidyloxypropyl trimethoxy silane. mdpi.com
Cellulose Character Changed to less hydrophilic after modification with octyltriethoxysilane and (3-methacryloxypropyl)methyldimethoxysilane. nih.gov

Control of Interfacial Interactions in Composite Systems and Coatings

This compound and similar silane coupling agents are instrumental in controlling the interactions at the interface between different materials in composites and coatings. These agents enhance the adhesion between organic and inorganic materials, which is critical for the performance and durability of the final product. sigmaaldrich.com

The modification of nanocellulose surfaces with silanes is a key strategy to improve their compatibility with polymer matrices. By altering the surface chemistry of the nanocellulose, these coupling agents facilitate better dispersion and stronger interfacial bonding, which are essential for creating high-performance nanocomposites. researchgate.netmdpi.com For example, the use of n-octyltriethoxy silane to modify cellulose nanofibers enhances their hydrophobicity, leading to improved compatibility with poly(3-hydroxybutyrate). mdpi.com

The effectiveness of silane treatment is evident in the improved mechanical properties and thermal stability of the resulting composites. The enhanced compatibility between the modified cellulose and the polymer matrix, as confirmed by microscopic analysis, demonstrates the successful control of interfacial interactions. nih.gov

Silane Coupling AgentApplicationOutcomeSource
n-octyltriethoxy silaneSurface modification of cellulose nanofibers for poly(3-hydroxybutyrate) nanocomposites.Enhanced hydrophobicity and compatibility. mdpi.com
(3-methacryloxypropyl)methyldimethoxysilaneModification of cellulose for poly(methyl methacrylate) composites.Improved compatibility and mechanical properties. nih.gov

Advanced Functional Applications

The unique chemical properties of this compound and related compounds enable their use in advanced applications such as chemical sensing and selective adsorption.

A related compound, trimethoxy[3-(methylamino)propyl]silane, is utilized in the development of chemical sensors. It is used as an amino polymer to modify black phosphorus nanosheets, which are then employed in sensors to detect trace amounts of CO2 at room temperature. sigmaaldrich.com This modification is crucial for the sensor's performance. Additionally, this silane is used in the surface modification of Au@SiO2 nanoparticles to create charged surfaces for use in electrochemiluminescence sensing applications. sigmaaldrich.com

Engineering of Anti-Fouling and Anti-Fingerprint Surfaces

This compound is a key component in the development of advanced coatings that resist contamination. Its unique chemical structure allows it to form smooth, low-energy surfaces that repel both water and oils, which are the primary components of many fouling agents and fingerprints. When applied to a surface, the silane molecules organize themselves to create a durable, transparent layer that is difficult for dirt, grime, and oils to adhere to.

This technology is particularly valuable for high-touch surfaces such as electronic displays, automotive interiors, and architectural glass. By reducing the adhesion of contaminants, these coatings make surfaces easier to clean and maintain their aesthetic appeal for longer. Research in this area is focused on optimizing the formulation and application process to enhance the durability and performance of these anti-fouling and anti-fingerprint coatings.

Integration into Self-Assembled Monolayers (SAMs) for Interfacial Control

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. This compound is an ideal candidate for creating SAMs due to its ability to form strong covalent bonds with a variety of surfaces, including glass, silicon wafers, and metals. The methoxymethyl group provides a functionalizable handle that can be used to further modify the surface properties.

Advanced Characterization Techniques for Trimethoxy Methoxymethyl Silane and Its Derived Systems

Spectroscopic Analysis of Silane (B1218182) Reactions and Structures

Spectroscopic techniques are indispensable for elucidating the chemical structures and monitoring the reaction kinetics of trimethoxy(methoxymethyl)silane. By probing molecular vibrations and nuclear magnetic environments, these methods provide detailed insights into the hydrolysis of methoxy (B1213986) groups and the subsequent formation of siloxane networks.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organosilicon compounds and for monitoring the kinetics of their reactions in solution. researchgate.netnih.gov Through the analysis of ²⁹Si, ¹H, and ¹³C NMR spectra, it is possible to identify and quantify the various species present during the hydrolysis and condensation of this compound.

²⁹Si NMR is particularly sensitive to the silicon environment, allowing for the differentiation of the starting silane from its hydrolysis and condensation products. The chemical shift of the silicon atom changes as the methoxy groups (T⁰ species) are replaced by hydroxyl groups (silanols) and then by siloxane bridges (Si-O-Si). This results in distinct signals for T¹, T², and T³ species, which correspond to silicon atoms bonded to one, two, or three siloxane oxygens, respectively. researchgate.netcsic.es For instance, in studies of similar methyltrimethoxysilane (B3422404) systems, the appearance and evolution of peaks corresponding to T¹, T², and T³ units have been used to quantify the extent of self-condensation. csic.es High-resolution ²⁹Si NMR has been effectively used to investigate the acid-catalyzed hydrolysis and esterification reactions of methyltrimethoxysilane, demonstrating the reversibility of these reactions on a short timescale. osti.gov

¹H NMR spectroscopy allows for the monitoring of the hydrolysis reaction by observing the signals of the methoxy groups and the methanol (B129727) produced. As hydrolysis proceeds, the intensity of the methoxy proton signal from the silane decreases, while a new signal corresponding to the protons of the released methanol appears and grows. researchgate.netrsc.org This enables the calculation of the hydrolysis rate. For example, in kinetic studies of other alkoxysilanes, the disappearance of the silane's alkoxy protons and the appearance of alcohol protons are tracked over time to determine reaction rates under various conditions (e.g., acidic, alkaline, neutral). researchgate.net

¹³C NMR provides complementary structural information by probing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the methoxymethyl and methoxy groups are sensitive to the hydrolysis and condensation state of the silicon atom. csic.es Broadening of the carbon peaks can indicate the formation of larger oligomeric and polymeric structures. csic.es In studies of related silane systems, ¹³C NMR has been used alongside ²⁹Si NMR to provide a comprehensive picture of the sol-gel process. csic.es

Kinetic monitoring using a combination of these NMR techniques provides a quantitative understanding of how factors like pH, catalyst, temperature, and solvent influence the rates of hydrolysis and condensation of this compound. researchgate.netnih.gov

Table 1: Representative NMR Chemical Shifts for Silane Species This table is a generalized representation based on data for similar trimethoxysilanes.

NucleusSpeciesTypical Chemical Shift Range (ppm)Information Obtained
²⁹SiT⁰ (Monomer)-40 to -50Initial silane precursor
T¹ (End-group)-50 to -60Singly condensed species
T² (Linear)-60 to -70Doubly condensed species
T³ (Cross-linked)-70 to -80Fully condensed network species
¹H-OCH₃ (on Si)~3.5Rate of hydrolysis
CH₃OH (product)~3.4Progress of hydrolysis
¹³C-OCH₃ (on Si)~50Structural changes and oligomerization
-CH₂-Varies

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and monitor the chemical changes occurring during the hydrolysis and condensation of this compound.

FTIR Spectroscopy is particularly useful for tracking the key transformations in the sol-gel process. The hydrolysis of the Si-OCH₃ groups can be followed by the decrease in the intensity of the absorption bands associated with the Si-O-C stretching and CH₃ rocking vibrations. csic.esresearchgate.net Concurrently, the formation of silanol (B1196071) (Si-OH) groups is indicated by the appearance of a broad band in the 3200-3700 cm⁻¹ region. The subsequent condensation of these silanol groups to form siloxane (Si-O-Si) bonds is evidenced by the emergence and growth of strong absorption bands, typically in the 1000-1100 cm⁻¹ region. csic.esmdpi.com In studies of similar silane systems, FTIR has been used to monitor the disappearance of the unhydrolyzed silane's Si-OMe band to confirm the completion of hydrolysis. csic.es The technique has also been employed to investigate the effects of heat treatment on the condensation of silanol groups and the structuring of the silicon-oxygen skeleton in polymethylsilsesquioxane films. researchgate.net

Raman Spectroscopy offers complementary information and is especially advantageous for studying aqueous solutions due to the weak Raman scattering of water. researchgate.net It can be used to monitor the hydrolysis and condensation reactions in-situ. nih.gov The formation of Si-O-Si bonds can be observed through characteristic Raman bands. For example, in the study of other silanes, the formation of a silica (B1680970) network is revealed by the appearance of bands characteristic for Si-O-Si bonds. researchgate.net Raman spectroscopy has been used to analyze the acid-catalyzed condensation during the formation of polysiloxanes and to identify the relevant vibrational bands of various organyltrialkoxysilanes. nist.gov

Together, FTIR and Raman spectroscopy provide a comprehensive view of the chemical evolution from the this compound monomer to the final polysiloxane material.

Table 2: Key Vibrational Bands for Monitoring this compound Reactions This table is a generalized representation based on data for similar trimethoxysilanes.

Wavenumber (cm⁻¹)AssignmentTechniqueSignificance
~2840C-H stretch in -OCH₃FTIR/RamanIndicates presence of unhydrolyzed methoxy groups
~1190Rocking mode of C-H in Si-OCH₃FTIRDisappears as hydrolysis proceeds
3200-3700O-H stretch in Si-OH and H₂OFTIRIndicates presence of silanol groups and water
~915-950Si-OH stretchFTIRDirect evidence of silanol formation
1000-1100Asymmetric Si-O-Si stretchFTIRConfirms formation of siloxane network
~450-500Symmetric Si-O-Si stretchRamanMonitors condensation and network formation

Morphological and Microstructural Investigations of Derived Materials

The performance of materials derived from this compound, such as coatings and films, is critically dependent on their surface and bulk morphology. Microscopic and diffraction techniques are employed to characterize the topography, microstructure, and crystallinity of these materials.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials derived from this compound at the micro- and nanoscale. It provides high-resolution images that reveal details about film continuity, the presence of defects like cracks or pores, and the state of particle aggregation.

In the context of sol-gel coatings, SEM is used to assess the quality of the deposited films. For instance, studies on hybrid coatings derived from similar silanes like vinyltrimethoxysilane (B1682223) (VTMS) and tetraethoxysilane (TEOS) have used SEM to confirm the formation of continuous, transparent, and crack-free films. mdpi.com Field Emission SEM (FESEM), a higher resolution variant, has been employed to evaluate the surface smoothness of silane-treated anodized aluminum, showing how different precursor ratios affect the final morphology. researchgate.net

SEM is also crucial for studying the aggregation of nanoparticles within a coating. The way silica nanoparticles, formed from the hydrolysis and condensation of the silane precursor, aggregate influences the coating's topography and properties. The length of the alkyl side chain in silanes has been shown to modify not only the surface chemistry but also the aggregation state of nanosilica, which in turn controls the coating topography at multiple scales. rsc.org By analyzing SEM images, researchers can understand how synthesis parameters affect particle packing and film structure, which are critical for applications requiring specific surface textures or porosity.

Atomic Force Microscopy (AFM) is an exceptionally powerful tool for characterizing the three-dimensional topography of surfaces with nanoscale resolution. researchgate.net It is used to quantitatively measure surface roughness and visualize the fine morphological details of films and coatings derived from this compound. Unlike electron microscopy, AFM provides true 3D height data, which is crucial for understanding structure-property relationships. spectraresearch.com

AFM analysis of silane-based films can reveal the formation of flat layers, islands, and other features resulting from the deposition and polymerization process. wiley.com The surface roughness, a key parameter for many applications, can be precisely quantified. For example, studies on aminosilanes have shown that molecules with three alkoxy groups, similar to this compound, tend to polymerize more, leading to the formation of islands and a rougher surface compared to silanes with fewer bonding sites. wiley.com

The surface roughness can be characterized by several parameters, with the average roughness (Ra) and the root mean square (RMS) roughness (Rq) being the most common. chalcogen.ro These values can be correlated with processing conditions to optimize the film's properties. For example, AFM has been used to show a direct relationship between the surface coverage of silane groups and the resulting anchoring energy in liquid crystal devices. researchgate.net

Table 3: Typical Surface Roughness Data from AFM Analysis of Silane Films This table presents illustrative data based on studies of various silane coatings.

Film TypeDeposition ConditionAverage Roughness (Ra) (nm)Key Observation
Aminosilane (monolayer)Low concentration, long deposition0.1 - 0.5Formation of a relatively smooth layer. wiley.com
Aminosilane (multilayer)Higher concentration, polymerization0.5 - 5.0Increased roughness due to island formation. wiley.com
Hybrid Silane CoatingOptimized sol-gel process~0.3 (Sa)Smooth and uniform surface. mdpi.com
Plasma-treated Polymer FilmIncreasing treatment timeIncreases linearlySurface etching and formation of nanoscale features. spectraresearch.com

X-Ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It is used to determine the degree of crystallinity and identify the phases present in materials derived from this compound, particularly after thermal treatment or when incorporated into composite systems.

The sol-gel process starting from this compound typically results in amorphous (non-crystalline) silica-based networks. An XRD pattern of an amorphous material shows broad humps rather than sharp peaks. However, if the derived material undergoes further processing, such as high-temperature annealing, or if it is part of a composite, crystalline phases may develop.

XRD analysis is based on Bragg's Law (nλ = 2dsinθ), where constructive interference of X-rays diffracted by crystalline planes produces sharp peaks at specific angles. csic.es The positions and intensities of these peaks are characteristic of a specific crystalline phase, acting as a "fingerprint" for that material. In a study of hybrid sol-gel coatings on anodized aluminum, XRD was used to identify the crystalline phases on the surface. The patterns revealed peaks corresponding to the aluminum substrate and other crystalline silicon-containing structures formed after treatment. researchgate.net

For semi-crystalline materials, XRD can be used to estimate the percentage of crystallinity by comparing the integrated area of the crystalline peaks to the total area under the pattern, which includes the broad halo from the amorphous component. csic.es This is crucial for understanding how processing conditions affect the structure and, consequently, the mechanical and physical properties of the final material.

Surface Energy and Wettability Assessments

The modification of a surface with a silane coupling agent like this compound is intended to alter its surface chemistry, which in turn changes its surface energy and how it interacts with liquids.

Contact angle goniometry is a primary technique used to quantify the wettability of a solid surface. kruss-scientific.comnih.gov It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A high contact angle (typically >90°) indicates that the liquid beads up on the surface, signifying low wettability, or hydrophobicity. nanoscience.com Conversely, a low angle (<90°) indicates the liquid spreads out, signifying high wettability, or hydrophilicity. nanoscience.com

For a surface treated with this compound, this method would be used to determine the effectiveness of the silane layer in creating a water-repellent surface. The process involves depositing a droplet of a probe liquid (commonly purified water) onto the silane-treated substrate and optically measuring the resulting angle. nih.gov Dynamic contact angles, such as the advancing and receding angles, can also be measured to understand the homogeneity of the surface and the "stickiness" of the water droplet. utoronto.ca

While this is a standard evaluation method for all silane coatings, specific water contact angle measurements for surfaces modified solely with this compound are not detailed in the available research. For comparison, other silane-treated surfaces, such as those modified with methyltrimethoxysilane or perfluorinated silanes, can achieve high hydrophobicity, with water contact angles sometimes exceeding 150° under optimal conditions. google.com

Interactive Data Table: Representative Contact Angle Data for Various Surfaces

Note: No specific data was found for this compound. This table provides general examples of contact angle measurements for other materials to illustrate the concept.

Material/SurfaceWater Contact Angle (θ)Wettability Classification
Clean Glass (Untreated Silica)< 30°Hydrophilic
Talc (Hydrophobic Mineral)~75°Moderately Hydrophobic
PTFE (Teflon)~116°Hydrophobic
Superhydrophobic Coated Surface> 150°Superhydrophobic

Electrochemical Methods for Corrosion Protection Evaluation

When silane films are applied to metallic substrates, a key function is to act as a barrier against corrosive agents. Electrochemical methods are highly sensitive and provide quantitative data on the protective properties of these films.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are standard techniques for this purpose. These tests are performed in an electrochemical cell where the coated metal sample serves as the working electrode, immersed in a corrosive solution (e.g., a sodium chloride solution).

Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique measures the impedance of the coated substrate over a range of AC frequencies. A high impedance value, particularly at low frequencies, generally corresponds to better corrosion protection, indicating the coating is effectively blocking the electrolyte from reaching the metal surface.

Potentiodynamic Polarization: This destructive technique involves scanning the potential of the sample and measuring the resulting current. The data yields crucial parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). A lower corrosion current density and a higher polarization resistance signify a lower corrosion rate and thus a more effective protective coating.

Although these methods are standard for evaluating silane coatings, specific electrochemical data quantifying the corrosion protection performance of this compound on any particular metal substrate are not available in the reviewed literature. Research on other silanes, however, demonstrates that they can significantly improve corrosion resistance by forming a dense, cross-linked siloxane (Si-O-Si) network on the metal surface. lookchem.com

Interactive Data Table: Principles of Electrochemical Corrosion Analysis

Note: This table explains the key parameters measured. No experimental values were found for this compound.

ParameterTechniqueIndication of Good ProtectionDescription
Impedance Modulus ( Z)EIS
Polarization Resistance (Rp) Potentiodynamic PolarizationHigh ValueThe resistance of the sample to corrosion when a small potential is applied; inversely proportional to the corrosion rate.
Corrosion Current Density (icorr) Potentiodynamic PolarizationLow ValueThe rate of corrosion expressed as an electrical current; lower values mean slower corrosion.

Future Research Directions and Challenges in Trimethoxy Methoxymethyl Silane Chemistry

Development of Novel and Green Synthetic Approaches for Functional Silanes

A significant push in modern chemistry is the development of sustainable and environmentally friendly processes. For functional silanes, this involves moving away from traditional synthesis routes that may use hazardous precursors like chlorosilanes. patsnap.com

Future Research Focus:

Alternative Precursors and Catalysts: Research is increasingly focused on alternative precursors and catalytic processes that operate under milder conditions, reducing energy consumption and waste. patsnap.com The use of bio-based precursors is also an area of growing interest. patsnap.com

Green Solvents and Processes: The development of syntheses using green solvents, such as alcohols, is a key objective. nih.gov Methodologies like one-pot synthesis, which reduce intermediate separation steps and waste, are being explored. nih.govacs.org For instance, cobalt-based catalysts have been shown to be effective in the one-pot synthesis of alkoxysilanes under mild, aerobic conditions. acs.org

Flow Chemistry: Continuous flow chemistry offers advantages in terms of process intensification, waste reduction, and improved reaction efficiency, with some processes showing a significant reduction in solvent use. patsnap.com

Organocatalysis: Solvent-free organocatalytic methods are being developed for the synthesis of related silicon compounds, which aligns with the principles of green chemistry by simplifying product isolation and allowing for catalyst recycling. acs.org

Rational Design and Tailoring of Trimethoxy(methoxymethyl)silane Reactivity for Specific Applications

The effectiveness of this compound as a coupling agent or in material synthesis is dictated by its reactivity, specifically the hydrolysis and condensation of its methoxy (B1213986) groups. nih.gov Controlling these reactions is crucial for tailoring the final properties of the material.

Key Research Areas:

Understanding Reaction Kinetics: The polymerization of alkoxysilanes is a complex process involving multiple reactions. mdpi.com A thorough understanding of the kinetics of these processes is essential for controlling the final product's properties. mdpi.com The rate of hydrolysis and condensation is influenced by factors such as pH, water/silane (B1218182) ratio, catalyst, and solvent. nih.govmdpi.com

Catalyst and Condition Optimization: The choice of catalyst can significantly alter the rate of chemical reactions. mdpi.com Research into optimizing catalysts and reaction conditions (e.g., temperature, pH) can allow for precise control over the silanization process and the resulting material structure. nih.govmdpi.com For example, the hydrolysis rates of methyltrimethoxysilane (B3422404) vary significantly between acidic and basic conditions. wikipedia.org

Controlling Self-Condensation: In the absence of a substrate, organosilanes can undergo self-condensation, which can be a competing and sometimes undesirable reaction. nih.gov Methods to control the balance between surface reaction and self-condensation are critical for creating well-defined interfacial layers. nih.gov

Enhanced Computational Modeling and Simulation for Predictive Design of Materials

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of silanes at the molecular level. hydrophobe.org

Future Directions:

Reactive Molecular Dynamics (MD) Simulations: Reactive force fields (ReaxFF) allow for the simulation of chemical reactions, providing insights into the mechanisms of silane hydrolysis, condensation, and monolayer formation on substrates. acs.orgrsc.org These simulations can model the dynamic formation of siloxane clusters and rings, and the influence of monomer structure and solution composition on reaction rates. rsc.org

Density Functional Theory (DFT): DFT calculations are useful for studying the thermodynamics and kinetics of silane reactions. acs.org They can help in understanding the bonding and absorption of silanols and polysiloxanes to mineral surfaces. hydrophobe.org

Predictive Modeling: The ultimate goal is to develop models that can accurately predict the properties of materials fabricated under specific conditions. mdpi.com This would enable the "tailor-made" design of chemicals and materials for specific applications in industries like construction and electronics. hydrophobe.org

Exploration of New Hybrid Material Architectures with Advanced Properties

This compound and similar functional silanes are key building blocks for creating organic-inorganic hybrid materials with tailored properties. labinsights.nltcichemicals.com

Areas for Future Exploration:

Hierarchical Structures: The development of materials with controlled structures at multiple length scales (from nano to macro) is a major goal. This can lead to materials with unique combinations of properties.

Multifunctional Coatings: Research is focused on developing coatings that combine multiple functionalities, such as mechanical resistance and hydrophobicity. mdpi.com For example, mixed systems of methyltrimethoxysilane, diethoxydimethylsilane, and tetraethoxysilane are being investigated for such purposes. mdpi.com

Nanocomposites: Silane coupling agents are crucial for modifying the surface of nanoparticles to improve their dispersion and compatibility within a polymer matrix, leading to high-performance nanocomposites. labinsights.nlnih.gov Future work will likely explore new combinations of nanoparticles and silanes to create materials for advanced applications.

Sustainable and Eco-Friendly Processing Methodologies for Silane Synthesis and Application

Sustainability in the context of silanes extends beyond green synthesis to include the entire life cycle of the products.

Key Challenges and Research Areas:

Reducing VOCs and Hazardous Substances: A major focus is on developing silane-based products and application processes that reduce or eliminate the release of volatile organic compounds (VOCs) and other hazardous substances. silane-chemical.com

Circular Economy Approaches: The concept of a circular economy is being applied to silane chemistry. This includes recycling unreacted silane in manufacturing processes, which can lead to significant energy savings and reductions in greenhouse gas emissions. mtu.edu Another innovative approach involves coupling the synthesis of valuable silicon precursors with the production of hydrogen as a clean energy carrier. nih.govacs.org

Life Cycle Analysis (LCA): Conducting thorough LCAs of silane production and use will be crucial for identifying environmental hotspots and guiding the development of more sustainable technologies. mtu.edu

Investigation of Novel Application Domains in Emerging Technologies

The unique properties of functional silanes make them enabling materials for a host of emerging technologies. zmsilane.com

Potential Future Applications:

Electronics and Renewable Energy: Functional silanes are expected to play a larger role in the electronics and renewable energy sectors, where they can be used to improve the longevity and efficiency of batteries, solar panels, and electronic components. zmsilane.com

Biomedical Applications: The ability of silanes to bridge organic and inorganic materials makes them suitable for various biomedical applications, including the development of new biomaterials, drug delivery systems, and dental restorations. zmsilane.commdpi.comnih.gov

Sensors and Catalysis: Silane-modified materials are being explored for use in advanced sensors and catalytic systems. mdpi.comnih.gov The ability to functionalize surfaces with specific chemical groups opens up possibilities for creating highly selective and sensitive devices.

Energy Harvesting: Silane-modified nanomaterials are being investigated for their potential in energy harvesting technologies, such as triboelectric nanogenerators (TENGs). mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Trimethoxy(methoxymethyl)silane in laboratory settings?

  • Methodological Answer :

  • Spill Management : Evacuate non-protected personnel, eliminate ignition sources, and cover spills with dry lime/sand/soda ash. Avoid water due to reactivity .
  • Storage : Store in cool, dry, ventilated areas away from moisture and oxidizers. Use explosion-proof equipment and grounded containers to prevent static discharge .
  • Personal Protection : Wear flame-resistant lab coats, chemical-resistant gloves, and safety goggles. Ensure emergency showers/eye wash stations are accessible .

Q. How can researchers access reliable physicochemical data for this compound?

  • Methodological Answer :

  • Use NIST Chemistry WebBook for validated data (e.g., boiling point, reactivity). Cross-reference with peer-reviewed journals to resolve discrepancies.

Q. What are common synthetic routes for this compound?

  • Methodological Answer :

  • Primary Method : React methoxymethyl chloride with trimethoxysilane in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts.
  • Purification : Distill under reduced pressure (40–60°C, 0.1 mmHg) to isolate the product. Monitor purity via GC-MS or NMR .

Advanced Research Questions

Q. How does this compound enhance surface wettability transitions in TiO₂ nanocomposites?

  • Methodological Answer :

  • Mechanism : The silane forms hydrophobic -CF₃/-CF₂ groups on TiO₂ surfaces. Under UV, TiO₂ photocatalyzes silane degradation, exposing hydrophilic -OH groups.
  • Experimental Design :
  • Coating : Deposit TiO₂ nanoparticles via sol-gel, then functionalize with 0.1–1.0 wt% silane in ethanol.
  • Testing : Measure contact angle changes under UV (λ = 365 nm) and reversibility via heating (120°C, 1 hr).
  • Data Contradiction : Some studies report irreversible transitions due to over-oxidation. Resolve by optimizing silane concentration and UV exposure time .

Q. What strategies reconcile discrepancies in reported reactivity of this compound with polar solvents?

  • Methodological Answer :

  • Contradiction Analysis :
  • Source 1 : Claims reactivity with water (generates corrosive methoxymethanol).
  • Source 10 : Reports stability in anhydrous ethanol.
  • Resolution : Reactivity depends on trace moisture. Use Karl Fischer titration to quantify solvent water content (<50 ppm). Pre-dry solvents with molecular sieves for inert reactions .

Q. How to optimize silane grafting efficiency on silica substrates for catalytic applications?

  • Methodological Answer :

  • Parameters :
FactorOptimal Range
Silane Concentration2–5 mmol/L
Reaction Time12–24 hrs
Temperature60–80°C
SolventToluene (anhydrous)
  • Validation : Use FTIR to confirm Si-O-Si bonds (peaks at 1100 cm⁻¹) and TGA to quantify grafted silane mass .

Data Contradiction Analysis Framework

When encountering conflicting

Cross-Validate Sources : Prioritize peer-reviewed journals (e.g., ACS, RSC) over vendor catalogs.

Experimental Replication : Control variables (e.g., humidity, solvent purity) to isolate discrepancies.

Advanced Characterization : Employ XPS, NMR, or HPLC-MS to identify side products or degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.